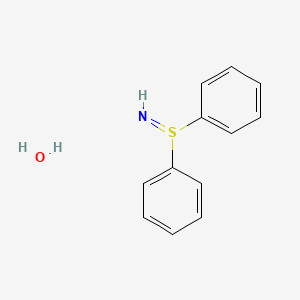

S,S-Diphenylsulfilimine monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

imino(diphenyl)-λ4-sulfane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS.H2O/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYIQQZVOCMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465801 | |

| Record name | S,S-Diphenylsulfilimine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68837-61-6 | |

| Record name | S,S-Diphenylsulfilimine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S,S-Diphenylsulfilimine Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of S,S-Diphenylsulfilimine Monohydrate

Introduction

S,S-Diphenylsulfilimine and its hydrated form, S,S-Diphenylsulfilimine monohydrate, represent a class of organosulfur compounds that have garnered interest in synthetic chemistry. The unique S=N bond, a functional group known as a sulfilimine or sulfimide, imparts specific chemical reactivity that makes it a valuable intermediate. For researchers, particularly those in drug development, a thorough understanding of the physicochemical properties of such molecules is paramount. These properties govern a compound's behavior from synthesis and purification to its formulation and potential biological interactions. This guide provides a comprehensive analysis of the core physicochemical characteristics of S,S-Diphenylsulfilimine monohydrate, offering both established data and field-proven insights into the methodologies used for their determination.

Chemical Identity and Structure

S,S-Diphenylsulfilimine monohydrate is a crystalline solid. The core structure consists of a sulfur atom double-bonded to a nitrogen atom and single-bonded to two phenyl rings. The monohydrate form incorporates one molecule of water per molecule of the sulfilimine.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | imino(diphenyl)-λ4-sulfane;hydrate | [1] |

| Synonyms | S,S-Diphenylsulfimide monohydrate, Diphenylsulfimid | [1] |

| CAS Number | 68837-61-6 | [1][2] |

| Molecular Formula | C₁₂H₁₃NOS | [1] |

| Molecular Weight | 219.30 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

The structural integrity and purity of S,S-Diphenylsulfilimine monohydrate are foundational to its application. The presence of the water molecule can influence its crystal packing and, by extension, its physical properties such as melting point and stability.

Crystallographic and Solid-State Properties

The three-dimensional arrangement of molecules in the solid state is a critical determinant of a compound's bulk properties. X-ray crystallography provides the definitive method for elucidating this arrangement.

Crystal Structure

The crystal structure of S,S-Diphenylsulfilimine monohydrate has been determined and is available in the Crystallography Open Database (COD).[1] The key crystallographic parameters are summarized below.

Table 2: Crystallographic Data for S,S-Diphenylsulfilimine Monohydrate

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | P b c a | [1] |

| a | 5.1467 Å | [1] |

| b | 20.1417 Å | [1] |

| c | 21.4008 Å | [1] |

| α, β, γ | 90.00° | [1] |

| Z | 8 | [1] |

Understanding the Data: The orthorhombic crystal system with the space group P b c a indicates a specific set of symmetry elements within the crystal lattice. The unit cell dimensions (a, b, c) define the size of the repeating unit of the crystal. This information is vital for solid-state characterization and for understanding potential polymorphism, which can have significant implications in drug development.

Melting Point

The melting point is a fundamental indicator of purity and is influenced by the strength of the intermolecular forces in the crystal lattice.

Table 3: Melting Point of S,S-Diphenylsulfilimine Monohydrate

| Property | Value | Source(s) |

| Melting Point | 67-71 °C | [2] |

The relatively low melting point suggests that the intermolecular forces, while significant enough to form a stable crystal lattice, are not exceptionally strong. The presence of the water of hydration likely plays a role in the hydrogen bonding network within the crystal.

Solution-State Properties: Solubility and Acidity

The behavior of a compound in solution is critical for its use in synthesis and for its potential biological activity. Solubility and pKa are two of the most important parameters in this regard.

Solubility Profile

Quantitative solubility data for S,S-Diphenylsulfilimine monohydrate is not extensively reported in the literature. However, qualitative descriptions are available.

Table 4: Qualitative Solubility of S,S-Diphenylsulfilimine Monohydrate

| Solvent Class | Solubility | Source |

| Water | Slightly soluble | [2] |

| Non-polar (Hexane) | Slightly soluble | [2] |

| Polar Aprotic (THF, Acetone) | Soluble | [2] |

| Polar Protic (Alcohol) | Soluble | [2] |

| Chlorinated (Chloroform) | Soluble | [2] |

| Aromatic (Benzene) | Soluble | [2] |

Expert Insight: The observed solubility pattern is consistent with the molecule's structure. The two phenyl groups provide significant non-polar character, contributing to solubility in less polar solvents like benzene and chloroform. The polar S=N bond and the water of hydration allow for interactions with polar solvents. The limited solubility in water is likely due to the dominance of the hydrophobic phenyl groups.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining thermodynamic solubility is the shake-flask method.[3] This approach ensures that an equilibrium is reached between the dissolved and undissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of S,S-Diphenylsulfilimine monohydrate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter.

-

Quantification: Accurately dilute a known aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Workflow for solubility determination.

Acidity (pKa)

The pKa is a measure of the acidity of a compound. For S,S-Diphenylsulfilimine, the proton on the nitrogen atom is the most acidic. The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets.

Table 5: pKa of S,S-Diphenylsulfilimine

| Property | Value (in DMSO) | Source |

| pKa | 26.2 | [4] |

Expert Insight: A pKa of 26.2 in DMSO indicates that S,S-Diphenylsulfilimine is a very weak acid. In aqueous solution, the pKa is expected to be significantly lower but still in the weakly acidic to neutral range. This means that under physiological pH conditions (around 7.4), the compound will exist almost exclusively in its neutral, protonated form.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, allowing for its identification and the elucidation of its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. PubChem contains entries for both ¹H and ¹³C NMR spectra of S,S-Diphenylsulfilimine monohydrate.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings and a signal for the N-H proton. The aromatic protons will likely appear as a complex multiplet in the range of 7-8 ppm. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the phenyl rings. The number of signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Key functional groups have characteristic absorption frequencies. An FTIR spectrum for S,S-Diphenylsulfilimine monohydrate is available on PubChem.[1]

Table 6: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | ~3300 |

| C-H stretch (aromatic) | ~3100-3000 |

| C=C stretch (aromatic) | ~1600-1450 |

| S=N stretch | ~950-1000 |

| O-H stretch (water) | Broad, ~3500-3200 |

Expert Insight: The S=N stretching frequency is a key diagnostic peak for sulfilimines. Its exact position can provide information about the electronic nature of the substituents on the sulfur and nitrogen atoms. The broad O-H stretch from the water of hydration is also a characteristic feature of the monohydrate.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of S,S-Diphenylsulfilimine monohydrate with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first for subtraction.

Caption: Workflow for FTIR analysis (KBr pellet).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For organic molecules, it is particularly useful for studying conjugated systems.

Stability and Reactivity

The stability of a compound under various conditions is a critical factor in its handling, storage, and application.

-

Thermal Stability: S,S-Diphenylsulfilimine monohydrate is reported to decompose at 100 °C in the absence of a solvent.[2]

-

Hygroscopicity: The anhydrous form of S,S-diphenylsulfilimine is hygroscopic, readily absorbing water from the atmosphere to form the monohydrate.[2]

-

Storage: It is recommended to store the compound in the dark. Storage at room temperature for extended periods can lead to decomposition, evidenced by the smell of diphenyl sulfide.[2]

In terms of reactivity, S,S-Diphenylsulfilimine is primarily known for its utility as a synthetic intermediate. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. It has been used in the preparation of various N-substituted sulfilimines.

Relevance in Drug Development and Biological Context

While S,S-Diphenylsulfilimine itself is not a known therapeutic agent, the sulfilimine and related sulfoximine moieties are of growing interest in medicinal chemistry.[6] They are considered bioisosteres of sulfones and sulfonamides, and their introduction into drug candidates can favorably modulate physicochemical properties such as solubility and metabolic stability.[6]

Although direct cytotoxicity data for S,S-Diphenylsulfilimine is scarce, studies on structurally related diphenylsulfone and diphenylselenide compounds have shown biological activity, including cytotoxicity against cancer cell lines.[7][8] For instance, certain diphenylselenides have been shown to disrupt the mitotic apparatus in tumor cells.[9] The biological potential of sulfonamide and Schiff base derivatives, which can be synthesized from sulfilimines, is also well-documented, with activities ranging from antimicrobial to anticancer.[7][10][11]

This contextual information is crucial for drug development professionals, as it highlights the potential for S,S-Diphenylsulfilimine to serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Conclusion

S,S-Diphenylsulfilimine monohydrate is a compound with a well-defined set of physicochemical properties that are critical to its use in synthetic chemistry. Its solid-state structure, solubility profile, and spectral characteristics are all consistent with its molecular structure. While it is primarily utilized as a synthetic tool, the growing interest in sulfilimine-containing compounds in medicinal chemistry underscores the importance of a thorough understanding of its fundamental properties. This guide provides a foundation for researchers and drug development professionals to effectively utilize and further investigate this versatile molecule.

References

-

PubChem. S,S-Diphenylsulfilimine Monohydrate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

MDPI. Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000682). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). [Link]

-

Euroasia Journal of Mathematics, Engineering, Natural & Medical Sciences. Investigation of the Biological Activities of Sulfonamide-Based Imine Compounds. [Link]

-

Homeland Security. Technical Note: Experimental Determination of Chemical Solubility in Water. [Link]

-

National Center for Biotechnology Information. Cytotoxic effect of disulfiram/copper on human cervical cancer cell lines and LGR5-positive cancer stem-like cells. [Link]

-

Science.gov. cell line cytotoxicity: Topics by Science.gov. [Link]

-

PubMed. Preliminary study on cytotoxicity of selegiline on different cancer cell lines: exploration of the induction of ROS-independent apoptosis in breast cancer cells. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Center for Biotechnology Information. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. [Link]

-

ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]

-

Michigan State University. UV-Visible Spectroscopy. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

ResearchGate. Simulated UV-Vis absorption spectrum and oscillator strength of the... [Link]

-

ResearchGate. List of molecules and experimental pKa values used for Table 2 The... [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Oxford Academic. Sulfilimine. II. IR, UV and NMR Spectroscopic Studies. [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Attenuated total reflection-Fourier transform infrared spectroscopic imaging of pharmaceuticals in microfluidic devices. [Link]

-

MDPI. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism of the reaction of S,S-diphenylsulfilimine with a series of aryl halides. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

PubMed. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]

-

Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]

-

SciSpace. FTIR imaging and ATR-FT-Far-IR synchrotron spectroscopy of pig ear skin. [Link]

Sources

- 1. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cell line cytotoxicity: Topics by Science.gov [science.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. euroasiajournal.org [euroasiajournal.org]

- 11. ijpsonline.com [ijpsonline.com]

A Technical Guide to S,S-Diphenylsulfilimine Monohydrate for Advanced Research Applications

Executive Summary

S,S-Diphenylsulfilimine monohydrate is a versatile and valuable reagent in modern synthetic organic chemistry. Identified by its CAS Number 68837-61-6 , this compound serves primarily as a potent nucleophilic iminating agent, enabling the formation of a sulfur-nitrogen bond.[1][2] Its principal utility lies in the synthesis of N-substituted sulfilimines through nucleophilic attack on various electrophilic substrates, particularly activated aryl halides.[3] This guide provides an in-depth analysis of its chemical properties, molecular structure, synthesis, reactivity, and key applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Compound Identification and Properties

2.1 Chemical Identifiers Precise identification is critical for regulatory compliance and experimental reproducibility. The key identifiers for S,S-Diphenylsulfilimine monohydrate are summarized below.

| Identifier | Value |

| CAS Number | 68837-61-6[1][2][4] |

| Molecular Formula | C₁₂H₁₃NOS or (C₆H₅)₂S=NH · H₂O[1][2] |

| Molecular Weight | 219.30 g/mol [1][4] |

| InChI Key | YLGYIQQZVOCMDO-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC=C(C=C1)S(=N)C2=CC=CC=C2.O[4] |

2.2 Physicochemical Properties The physical characteristics of the compound are essential for determining appropriate handling, storage, and reaction conditions.

| Property | Value |

| Appearance | White to almost-white crystalline powder[2] |

| Melting Point | 67-71 °C (lit.)[2] |

| Solubility | Slightly soluble in water and hexane; Soluble in alcohol, benzene, THF, chloroform, and acetone[2] |

2.3 Molecular and Crystal Structure S,S-Diphenylsulfilimine monohydrate consists of a central sulfur(IV) atom double-bonded to an imine nitrogen and single-bonded to two phenyl rings. The monohydrate form incorporates one molecule of water into its crystal lattice.

Caption: 2D structure of S,S-Diphenylsulfilimine monohydrate.

2.3.1 Crystallographic Data X-ray crystallography provides definitive structural proof. The crystal structure of S,S-Diphenylsulfilimine monohydrate has been determined, offering precise atomic coordinates and spatial arrangement.[4]

| Parameter | Value |

| COD Number | 7050675 |

| Space Group | P b c a |

| Cell Length a | 5.1467 Å |

| Cell Length b | 20.1417 Å |

| Cell Length c | 21.4008 Å |

| Cell Angle α | 90.00° |

| Cell Angle β | 90.00° |

| Cell Angle γ | 90.00° |

Data sourced from the Crystallography Open Database via PubChem.[4]

Synthesis and Availability

3.1 Commercial Sourcing For most research applications, S,S-Diphenylsulfilimine monohydrate is readily available from major chemical suppliers.[3] This commercial availability obviates the need for in-house synthesis, ensuring high purity and saving significant development time.

3.2 General Synthetic Principles Conceptually, sulfilimines are accessible via several classic routes. The most common methods involve the controlled reaction of a sulfide with an N-halo compound or an amine in the presence of an oxidizing agent.[3] This approach builds the crucial S=N bond during the reaction sequence.

Caption: Conceptual workflow for classical sulfilimine synthesis.

3.3 Modern Synthetic Advances: A Redox-Neutral Approach Recent advancements in synthetic methodology have led to the development of metal-free, redox-neutral routes to sulfilimines. One innovative strategy involves the selective S-alkylation of sulfenamides.[5] This method avoids the use of harsh oxidants and metal catalysts, aligning with green chemistry principles and offering an alternative pathway with high atom economy. While not the standard preparation for the parent diphenylsulfilimine, this approach is highly relevant for creating diverse, functionalized sulfilimines in drug discovery.[5]

Key Reactivity and Mechanistic Insights

4.1 Nucleophilic Character The synthetic utility of S,S-diphenylsulfilimine is dominated by the nucleophilic character of the imine nitrogen atom. This lone pair of electrons readily attacks electron-deficient centers, making it an excellent reagent for introducing the "=NSPh₂" moiety.

4.2 Mechanism of N-Arylation via SₙAr A primary application of S,S-diphenylsulfilimine is in the N-arylation via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[3] This reaction is most efficient with aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions.

The reaction proceeds as follows:

-

Nucleophilic Attack: The sulfilimine nitrogen attacks the electron-deficient carbon atom bearing the halide.

-

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.

-

Elimination of Halide: The aromaticity of the ring is restored by the elimination of the halide leaving group.

A second equivalent of the sulfilimine base is typically required to neutralize the hydrogen halide (e.g., HCl, HF) generated during the reaction.[3]

Caption: General mechanism for N-Arylation using S,S-Diphenylsulfilimine.

Applications in Synthetic Chemistry

5.1 Synthesis of N-Aryl and N-Heteroaryl Sulfilimines S,S-Diphenylsulfilimine monohydrate is a proven reagent for preparing a wide range of N-substituted sulfilimines. Documented applications include its reaction with:

-

Activated Uracil Derivatives: To prepare N-(5-nitrosouracil-6-yl)sulfilimines and related compounds.[2]

-

Halogenated Nitroaromatics: The kinetics and mechanism of its reaction with compounds like 1-fluoro-2,4-dinitrobenzene and 2-chloro-5-nitropyridine have been extensively studied.[6]

-

Polyhalogenated Heterocycles: It serves as an effective method for introducing a nitrogen function into highly halogenated aromatic systems where traditional amination might fail.[3]

5.2 Experimental Protocol: Synthesis of an N-Aryl-S,S-diphenylsulfilimine (Representative) This protocol is a representative example based on the literature for the reaction of S,S-diphenylsulfilimine with an activated aryl halide.[3]

Objective: To synthesize an N-Aryl-S,S-diphenylsulfilimine via SₙAr reaction.

Materials:

-

S,S-Diphenylsulfilimine monohydrate (2.2 equivalents)

-

Activated Aryl Halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the activated aryl halide (1.0 eq.) in anhydrous THF.

-

Reagent Addition: To this solution, add a solution of S,S-Diphenylsulfilimine monohydrate (2.2 eq.) in anhydrous THF dropwise at room temperature.

-

Causality Note: Using two equivalents of the sulfilimine is crucial. One equivalent acts as the nucleophile, while the second serves as a base to quench the proton released, preventing protonation of the starting material and driving the reaction to completion.[3]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.

-

Workup and Isolation: Upon completion, a precipitate of S,S-diphenylaminosulfonium halide will form.

-

Causality Note: THF is the solvent of choice as it effectively dissolves the reactants and the N-aryl product while being a poor solvent for the aminosulfonium salt byproduct, allowing for its simple removal by filtration.[3]

-

-

Filtration: Filter the reaction mixture to remove the precipitated byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final N-Aryl-S,S-diphenylsulfilimine product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Safety, Handling, and Storage

6.1 GHS Hazard Profile It is imperative to handle this reagent with appropriate safety precautions, as it is classified with several hazards.

| GHS Code | Hazard Statement |

| H302 | Harmful if swallowed[2][4] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H400 | Very toxic to aquatic life[2][4] |

6.2 Recommended Handling Procedures

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[2]

-

Handling: Avoid generating dust. Wash hands and exposed skin thoroughly after handling.

-

Spills: In case of a spill, contain the material and dispose of it as hazardous waste. Avoid release into the environment.[2]

6.3 Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably below +30°C.[2]

-

Stability: The anhydrous form is hygroscopic.[6] Prolonged storage, especially if exposed to light or air, can lead to degradation, often indicated by the smell of diphenyl sulfide.[6]

References

-

S,S-Diphenylsulfilimine monohydrate - CHEMICAL POINT (Italian). (URL: [Link])

-

S,S-Diphenylsulfilimine monohydrate - CHEMICAL POINT (German). (URL: [Link])

-

Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl- sulfilimine on Activated Hal - RSC Publishing. (URL: [Link])

-

Chemical Label S,S-Diphenylsulfilimine Monohydrate. (URL: [Link])

-

S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem. (URL: [Link])

-

S,s-diphenylsulfilimine monohydrate (C12H11NS) - PubChemLite. (URL: [Link])

-

S,S-Diphenylsulfilimine | C12H11NS | CID 608422 - PubChem. (URL: [Link])

-

Material Safety Data Sheet - ScienceLab. (URL: [Link])

-

Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides - ChemRxiv. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [amp.chemicalbook.com]

- 3. Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl-sulfilimine on Activated Halogenoaromatic Compounds - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]

The Enduring Utility of S,S-Diphenylsulfilimine Monohydrate: From Foundational Discovery to a Versatile Tool in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of the Sulfilimine Moiety

In the vast landscape of chemical functionalities available to the medicinal chemist, the sulfilimine group (R₂S=NR') occupies a unique and often underappreciated space. As aza-analogues of sulfoxides, these sulfur(IV) compounds present a fascinating intersection of stereochemistry, reactivity, and physicochemical properties. Their ability to engage in a diverse array of chemical transformations, coupled with the stereogenic nature of the sulfur center, has rendered them valuable intermediates and structural motifs in organic synthesis. At the heart of this chemical family lies a foundational member: S,S-Diphenylsulfilimine, particularly in its stable, crystalline monohydrate form. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of S,S-Diphenylsulfilimine monohydrate, offering a technical narrative for its enduring relevance in the research and development of novel therapeutics.

A Historical Perspective: The Dawn of Sulfilimine Chemistry

The journey of sulfilimines began in the early 20th century, a period of fervent discovery in organic chemistry. The seminal work of Mann and Pope in 1922 marked the formal introduction of this new class of organosulfur compounds.[1] Their pioneering research laid the groundwork for understanding the fundamental nature of the sulfur-nitrogen bond in these "sulphilimines," as they were then termed.

The initial synthesis of these compounds was a testament to the exploratory spirit of the era. While the precise details of the first synthesis of S,S-diphenylsulfilimine in this 1922 paper are a cornerstone of organosulfur history, the subsequent decades saw a gradual evolution in synthetic methodologies. For a comprehensive overview of the development of sulfilimine chemistry in the mid-20th century, the 1977 review by Gilchrist and Moody in Chemical Reviews stands as an indispensable resource.[2] This work meticulously documents the burgeoning understanding of sulfilimine reactivity and the refinement of synthetic approaches, setting the stage for their eventual adoption as versatile chemical tools.

Modern Synthesis and Structural Elucidation of the Monohydrate

While early methods established the existence of sulfilimines, the isolation and definitive characterization of S,S-Diphenylsulfilimine in its stable monohydrate form is a more recent development. A pivotal contribution came from Elsegood and colleagues in 2002, who not only provided a robust synthetic protocol but also elucidated the precise solid-state structure of the monohydrate through X-ray crystallography.[3]

Causality in Experimental Design: The Elsegood Synthesis

The modern synthesis of S,S-Diphenylsulfilimine monohydrate, as detailed by Elsegood et al., represents a significant refinement over earlier methods. The choice of reagents and reaction conditions is a deliberate exercise in maximizing yield, purity, and safety.

Key Reagents and Their Rationale:

-

Diphenyl sulfide ((C₆H₅)₂S): The readily available and stable starting material that provides the S,S-diphenyl scaffold.

-

O-Mesitylenesulfonylhydroxylamine (MSH): A highly effective aminating agent. Its selection is predicated on its ability to deliver a neutral "NH" group to the electron-rich sulfur atom of the diphenyl sulfide. The mesitylenesulfonyl group is an excellent leaving group, driving the reaction forward.

-

Dichloromethane (CH₂Cl₂): A common, relatively non-polar solvent that effectively dissolves the reactants and facilitates the reaction.

-

Aqueous work-up: The use of water is crucial for the formation of the monohydrate. The final product crystallizes with one molecule of water per molecule of the sulfilimine, which enhances its stability and ease of handling.

Experimental Protocol: Synthesis of S,S-Diphenylsulfilimine Monohydrate

The following protocol is adapted from the work of Elsegood et al. (2002).

Step 1: Amination of Diphenyl Sulfide

-

Dissolve diphenyl sulfide in dichloromethane.

-

Add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) in dichloromethane dropwise to the diphenyl sulfide solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

The product, the protonated sulfilimine, will precipitate from the solution.

Step 2: Deprotonation and Formation of the Monohydrate

-

Isolate the precipitated protonated sulfilimine by filtration.

-

Resuspend the solid in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.

-

Stir vigorously until the solid dissolves and the deprotonation is complete.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield a solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure S,S-Diphenylsulfilimine monohydrate as a white crystalline solid.

Sources

- 1. CXXVII.—The sulphilimines, a new class of organic compounds containing quadrivalent sulphur - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of S,S-Diphenylsulfilimine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for S,S-Diphenylsulfilimine monohydrate, a versatile reagent in synthetic chemistry. Understanding the stability profile of this compound is critical for ensuring its effective use, maintaining its purity, and guaranteeing the reproducibility of experimental results. This document delves into the factors influencing its stability, potential degradation pathways, and provides practical guidance on its proper handling, storage, and the analytical methods for assessing its integrity.

Introduction to S,S-Diphenylsulfilimine Monohydrate

S,S-Diphenylsulfilimine monohydrate [(C₆H₅)₂SNH·H₂O] is a crystalline solid that serves as a valuable synthetic tool. It is utilized in the preparation of various nitrogen-containing compounds.[1] Its reactivity stems from the polarized sulfur-nitrogen bond, making it a key reagent in various chemical transformations. However, this reactivity also contributes to its inherent instability under certain conditions.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃NOS |

| Molecular Weight | 219.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 67-71 °C |

Stability Profile and Degradation Pathways

S,S-Diphenylsulfilimine monohydrate is susceptible to degradation through several pathways, primarily influenced by temperature, light, humidity, and atmospheric oxygen. Understanding these degradation routes is essential for mitigating decomposition and ensuring the long-term integrity of the compound.

Thermal Degradation

Elevated temperatures can lead to the decomposition of S,S-Diphenylsulfilimine monohydrate. It is reported to decompose at 100 °C in the absence of a solvent. Prolonged storage at room temperature, even for several months, can result in the noticeable smell of diphenyl sulfide, a likely degradation product. This suggests a thermal degradation pathway involving the cleavage of the sulfur-nitrogen bond.

Hydrolytic Degradation

As a monohydrate, the compound has an inherent affinity for water. The sulfilimine functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can catalyze the cleavage of the S-N bond to yield diphenyl sulfoxide and ammonia. The presence of excess moisture can accelerate this process.

Oxidative Degradation

The sulfur atom in S,S-Diphenylsulfilimine is in a lower oxidation state and is thus susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoximine (S,S-Diphenylsulfoximine). This transformation alters the chemical properties and reactivity of the compound.

Photodegradation

S,S-Diphenylsulfilimine monohydrate is known to be light-sensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Photolytic degradation pathways can be complex, potentially involving radical mechanisms that lead to the cleavage of the S-N and S-C bonds, resulting in a mixture of degradation products.

The following diagram illustrates the potential degradation pathways:

Caption: Potential degradation pathways of S,S-Diphenylsulfilimine Monohydrate.

Recommended Storage and Handling Conditions

To ensure the stability and longevity of S,S-Diphenylsulfilimine monohydrate, strict adherence to proper storage and handling protocols is imperative.

Storage Conditions Summary:

| Parameter | Recommendation | Rationale |

| Temperature | Store below +30°C. Refrigeration is recommended for long-term storage. | To minimize thermal degradation and slow down the rate of other decomposition reactions. |

| Light | Store in the dark, in an amber or opaque container. | To prevent photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. Use of a desiccator is advised. | The compound is hygroscopic and susceptible to hydrolysis. |

Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood. This is to avoid inhalation of any fine particles and to contain any potential odors from degradation products like diphenyl sulfide.

-

Use personal protective equipment (PPE) , including safety glasses, gloves, and a lab coat.

-

Minimize exposure to air and light during handling. Weigh out the required amount quickly and reseal the container promptly.

-

For sensitive reactions, it is advisable to use freshly opened or properly stored material.

Analytical Methods for Stability Assessment

To monitor the purity and degradation of S,S-Diphenylsulfilimine monohydrate, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of the API's purity. The development of such a method typically involves forced degradation studies.

Forced Degradation Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[2]

Objective: To generate degradation products of S,S-Diphenylsulfilimine monohydrate under various stress conditions.

Materials:

-

S,S-Diphenylsulfilimine monohydrate

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of S,S-Diphenylsulfilimine monohydrate in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 0.1 mg/mL.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 0.1 mg/mL.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with methanol to a final concentration of 0.1 mg/mL.

-

Thermal Degradation: Place a solid sample of S,S-Diphenylsulfilimine monohydrate in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol to a final concentration of 0.1 mg/mL.

-

Photolytic Degradation: Expose a solution of S,S-Diphenylsulfilimine monohydrate (0.1 mg/mL in methanol) to UV light (254 nm) for 24 hours.

-

Control Sample: Prepare a solution of the unstressed compound at the same final concentration (0.1 mg/mL) in methanol.

-

Analysis: Analyze all samples by HPLC.

Example HPLC Method Parameters

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary to achieve the desired separation.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Characterization of S,S-Diphenylsulfilimine Monohydrate

Proper characterization of the starting material is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard methods for structural confirmation.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the phenyl protons and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl rings.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, S=N stretching, and aromatic C-H and C=C vibrations.

Conclusion

The stability of S,S-Diphenylsulfilimine monohydrate is a critical factor that must be carefully managed to ensure its successful application in research and development. This technical guide has outlined the key factors affecting its stability, including temperature, light, humidity, and oxygen. By adhering to the recommended storage and handling procedures, and by employing robust analytical methods for stability assessment, researchers can ensure the quality and reliability of this important synthetic reagent. The provided protocols for forced degradation studies and HPLC analysis serve as a foundation for developing a comprehensive understanding of the stability profile of S,S-Diphenylsulfilimine monohydrate in various experimental settings.

References

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-56). CRC Press.

Sources

A Technical Guide to the Solubility of S,S-Diphenylsulfilimine Monohydrate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of S,S-Diphenylsulfilimine Monohydrate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its behavior in various organic media.

Introduction: The Significance of Solubility in Application

S,S-Diphenylsulfilimine monohydrate [(C₆H₅)₂SNH·H₂O] is a crystalline solid utilized in the synthesis of various nitrogen-containing compounds.[1] Its efficacy in chemical transformations is intrinsically linked to its solubility in the chosen reaction solvent. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yield and purity of the final product. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. This guide aims to provide a foundational understanding of the factors governing the solubility of S,S-diphenylsulfilimine monohydrate and to present a robust framework for its experimental determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a crystalline solid in a solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the crystal lattice energy of the solid. The principle of "like dissolves like" serves as a useful, albeit simplified, predictive tool.

Molecular Structure and Polarity: S,S-Diphenylsulfilimine possesses a polar S=N bond and two nonpolar phenyl groups. The presence of the water molecule in the monohydrate form introduces the capacity for hydrogen bonding.[2] This amphiphilic nature suggests that its solubility will be significant in solvents with intermediate polarity and those capable of hydrogen bonding.

Crystal Lattice Energy: The crystal structure of S,S-diphenylsulfilimine monohydrate reveals a well-defined arrangement of molecules held together by intermolecular forces, including hydrogen bonds involving the water molecule.[2] The energy required to disrupt this stable crystalline lattice is a key factor in the dissolution process. Solvents that can effectively solvate the individual molecules and compensate for this energy will be more effective at dissolving the compound.

Based on these principles, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like tetrahydrofuran (THF) and acetone, as well as in alcohols, which can engage in hydrogen bonding. Benzene, although nonpolar, may exhibit some solubility due to π-π stacking interactions with the phenyl rings.[3]

-

Moderate Solubility: Expected in chlorinated solvents like chloroform.

-

Low Solubility: Expected in highly nonpolar solvents such as hexane, which cannot effectively solvate the polar S=N group or the water of hydration.[3] Water is also expected to be a poor solvent due to the compound's significant nonpolar character contributed by the two phenyl rings.[3]

Qualitative and Quantitative Solubility Data

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble[3] |

| Acetone | Soluble[3] | |

| Polar Protic | Alcohol (e.g., Ethanol, Methanol) | Soluble[3] |

| Aromatic | Benzene | Soluble[3] |

| Chlorinated | Chloroform | Soluble[3] |

| Nonpolar | Hexane | Slightly Soluble[3] |

| Aqueous | Water | Slightly Soluble[3] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The following section details a robust methodology for determining the thermodynamic (equilibrium) solubility of S,S-diphenylsulfilimine monohydrate.

Principle of Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure. This is considered the "true" solubility of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

S,S-Diphenylsulfilimine Monohydrate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringe filters (chemically compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Caption: Molecular interactions influencing the solubility of S,S-diphenylsulfilimine monohydrate.

Conclusion

The solubility of S,S-diphenylsulfilimine monohydrate is a critical parameter that dictates its utility in synthetic chemistry and its potential in drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a summary of available qualitative data, and a detailed, field-proven protocol for its quantitative determination. By understanding the interplay of molecular structure, intermolecular forces, and crystal lattice energy, researchers can make informed decisions regarding solvent selection and experimental design. The methodologies outlined herein provide a robust framework for generating the high-quality, reproducible solubility data necessary for advancing scientific research and development.

References

-

PubChem. S,S-Diphenylsulfilimine Monohydrate. [Link]

Sources

Spectroscopic Characterization of S,S-Diphenylsulfilimine Monohydrate: An In-depth Technical Guide

Introduction

S,S-Diphenylsulfilimine monohydrate is a versatile reagent and building block in organic synthesis, finding application in the preparation of various nitrogen-containing heterocyclic compounds.[1][2][3] Its unique S=N bond imparts distinct chemical reactivity, making a thorough understanding of its structural and electronic properties crucial for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and quality control of this compound. This guide provides a comprehensive overview of the spectroscopic data of S,S-Diphenylsulfilimine monohydrate, offering insights into spectral interpretation and the underlying principles of data acquisition for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

S,S-Diphenylsulfilimine monohydrate possesses a central sulfur atom double-bonded to a nitrogen atom and single-bonded to two phenyl rings. The monohydrate form indicates the presence of one molecule of water associated with each molecule of the sulfilimine. This structural arrangement gives rise to characteristic spectroscopic signatures that can be used for its unequivocal identification.

The molecular formula is C₁₂H₁₃NOS with a molecular weight of 219.30 g/mol .[1][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For S,S-Diphenylsulfilimine monohydrate, both ¹H and ¹³C NMR are vital for confirming the presence and connectivity of the phenyl rings and the N-H proton.

¹H NMR Spectroscopy

Data Summary

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.8 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| Variable (broad) | Singlet | 1H | N-H proton |

| ~ 1.5 - 3.0 (broad) | Singlet | 2H | H₂O |

Interpretation of the ¹H NMR Spectrum

The ten protons on the two phenyl rings are expected to resonate in the aromatic region, typically between δ 7.2 and 7.8 ppm. Due to the electronic influence of the sulfilimine group, these protons will likely appear as a complex multiplet. The exact chemical shifts of the ortho, meta, and para protons may differ slightly, but resolving them might require high-field NMR instrumentation.

The proton attached to the nitrogen atom (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The protons of the water molecule in the monohydrate will also appear as a broad singlet, and its chemical shift is also highly solvent-dependent.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of S,S-Diphenylsulfilimine monohydrate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Data Summary

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for S,S-Diphenylsulfilimine monohydrate is not readily accessible. However, based on the structure and data from analogous compounds, the following peaks can be predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbons (C-S) |

| ~ 125 - 135 | Aromatic CH carbons |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals corresponding to the carbon atoms of the two phenyl rings. Due to the symmetry of the molecule (assuming free rotation of the phenyl rings), four distinct signals are expected for the aromatic carbons. The quaternary carbon atom directly attached to the sulfur atom (ipso-carbon) will likely appear at the most downfield chemical shift (δ ~140-145 ppm). The other aromatic carbons (ortho, meta, and para) will resonate in the typical aromatic region of δ 125-135 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data using a Fourier transform and phase correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. In S,S-Diphenylsulfilimine monohydrate, the key vibrational modes are associated with the N-H, S=N, C-H (aromatic), and C=C (aromatic) bonds, as well as the O-H bond of the water molecule.

Data Summary

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3400 - 3200 (broad) | O-H stretch | Water (H₂O) |

| ~ 3300 - 3100 | N-H stretch | Sulfilimine (S=NH) |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 1600 - 1450 | C=C stretch | Aromatic ring |

| ~ 950 - 900 | S=N stretch | Sulfilimine (S=N) |

| ~ 750 - 700 and ~ 700 - 650 | C-H out-of-plane bend | Monosubstituted benzene |

Interpretation of the IR Spectrum

The IR spectrum of S,S-Diphenylsulfilimine monohydrate will exhibit several characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the associated water molecule. The N-H stretching vibration of the sulfilimine group is expected to appear in the 3300-3100 cm⁻¹ region. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.

The double bond character of the aromatic rings will give rise to C=C stretching absorptions in the 1600-1450 cm⁻¹ range. A key absorption for the sulfilimine functionality is the S=N stretch, which is expected to appear in the 950-900 cm⁻¹ region. Finally, strong bands in the fingerprint region, typically around 750-700 cm⁻¹ and 700-650 cm⁻¹, are characteristic of the out-of-plane C-H bending of the monosubstituted phenyl rings.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid S,S-Diphenylsulfilimine monohydrate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Summary

The predicted mass-to-charge ratios (m/z) for the parent molecule of S,S-Diphenylsulfilimine (anhydrous) are presented below.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 202.06850 |

| [M+Na]⁺ | 224.05044 |

| [M]⁺ | 201.06067 |

Interpretation of the Mass Spectrum

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the anhydrous S,S-Diphenylsulfilimine would be observed at m/z 201. The monohydrate may not be observed as a single entity, as the water molecule is likely to be lost in the ion source. The protonated molecule ([M+H]⁺) at m/z 202 would be expected in softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

The fragmentation pattern would likely involve the loss of fragments from the phenyl rings or cleavage of the S-N or S-C bonds. Common fragments would include the phenyl cation (C₆H₅⁺) at m/z 77 and potentially fragments corresponding to the loss of NH or the entire sulfilimine group.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of S,S-Diphenylsulfilimine monohydrate in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range.

-

Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like S,S-Diphenylsulfilimine monohydrate.

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of S,S-Diphenylsulfilimine monohydrate. While publicly accessible, fully assigned spectra are limited, a detailed analysis based on the fundamental principles of spectroscopy and comparison with analogous compounds allows for a confident elucidation of its structure. This guide serves as a valuable resource for researchers, enabling them to effectively utilize these spectroscopic techniques for the identification and quality assessment of this important synthetic building block.

References

-

PubChem. S,S-Diphenylsulfilimine Monohydrate. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChemLite. S,s-diphenylsulfilimine monohydrate (C12H11NS). [Link]

-

Bolm, C., & Hildebrand, J. P. (2016). Electronic Supplementary Information for: A general and efficient copper-catalyzed synthesis of sulfoximines. Chemical Communications, 52(84), 12475-12478. [Link]

-

NIST Chemistry WebBook. Diphenyl sulfone. [Link]

-

Dreyer, D. R., Jia, H.-P., & Bielawski, C. W. (2011). Electronic Supplementary Information for: Graphene oxide: a convenient and effective oxidant for organic sulfides. Organic & Biomolecular Chemistry, 9(20), 7095-7098. [Link]

-

Singh, R. P., & Singh, J. (2009). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 21(2), 1139-1142. [Link]

-

Bassignana, P., & Cogrossi, C. (1964). Infrared Spectra of Sulfones and Related Compounds. Tetrahedron, 20(12), 2859-2871. [Link]

-

Szafran, M., et al. (2017). Electronic Supplementary Information for: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, 19(3), 503-516. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin. [Link]

-

SpectraBase. (S,S)-(-)-hydrobenzoin. [Link]

Sources

- 1. S,S-Diphenylsulfilimine 97 68837-61-6 [sigmaaldrich.com]

- 2. S,S-Diphenylsulfilimine 97 68837-61-6 [sigmaaldrich.com]

- 3. S,S-DIPHENYLSULFILIMINE MONOHYDRATE | 68837-61-6 [chemicalbook.com]

- 4. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - S,s-diphenylsulfilimine monohydrate (C12H11NS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Crystal Structure of S,S-Diphenylsulfilimine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of solid-state chemistry is foundational to modern drug development and materials science. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice dictates a compound's macroscopic properties, including its solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the crystal structure of S,S-Diphenylsulfilimine monohydrate, a versatile synthetic intermediate. By elucidating the intricate interplay of molecular conformation and intermolecular forces, we aim to provide researchers with the foundational knowledge to harness the full potential of this and related compounds in their scientific endeavors. This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and providing robust, verifiable protocols.

Introduction: The Significance of S,S-Diphenylsulfilimine and its Hydrated Form

S,S-Diphenylsulfilimine, with the chemical formula (C₆H₅)₂SNH, is a sulfilimine compound that has garnered interest as a versatile synthetic tool. Its monohydrate form, (C₆H₅)₂SNH · H₂O, is of particular importance as the crystalline solid is often isolated in this state. The presence of a water molecule within the crystal lattice significantly influences the compound's structural and physicochemical properties. Understanding the crystal structure of this monohydrate is paramount for controlling its reactivity, purity, and solid-state behavior in various applications.

Sulfilimines are a class of compounds containing a sulfur-nitrogen double bond and are considered aza-analogues of sulfoxides.[1] They serve as valuable building blocks in organic synthesis and have been identified as important functional groups in biologically active agents.[1] Notably, the sulfilimine bond has been identified in stabilizing collagen IV strands in the extracellular matrix.[2] S,S-Diphenylsulfilimine monohydrate, in particular, has been utilized in the preparation of various N-substituted sulfilimines, highlighting its role as a key synthetic precursor.

A thorough understanding of its crystal structure provides a rational basis for its use in synthesis and for the development of new materials with tailored properties. This guide will delve into the molecular geometry, crystal packing, and the analytical techniques used to characterize this important compound.

Molecular and Crystal Structure Elucidation

The determination of the crystal structure of S,S-Diphenylsulfilimine monohydrate was accomplished through single-crystal X-ray diffraction, a powerful analytical technique that provides precise information about the spatial arrangement of atoms in a crystalline solid.[3]

Molecular Conformation

The S,S-Diphenylsulfilimine molecule consists of a central sulfur atom bonded to two phenyl rings and a nitrogen atom. The geometry around the sulfur atom is trigonal pyramidal. The water molecule in the monohydrate is not directly bonded to the sulfilimine molecule but is incorporated into the crystal lattice through hydrogen bonding.

Crystallographic Data

The crystal structure of S,S-Diphenylsulfilimine monohydrate was first reported by Elsegood et al. in 2002.[3][4] The compound crystallizes in the orthorhombic space group P b c a. The crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₃NOS | [3] |

| Formula Weight | 219.30 g/mol | |

| Crystal System | Orthorhombic | [3] |

| Space Group | P b c a | [3] |

| a (Å) | 5.1467 | [3] |

| b (Å) | 20.1417 | [3] |

| c (Å) | 21.4008 | [3] |

| α (°) | 90.00 | [3] |

| β (°) | 90.00 | [3] |

| γ (°) | 90.00 | [3] |

| Volume (ų) | 2216.4 | [3] |

| Z (molecules per unit cell) | 8 | [3] |

Crystal Packing and Intermolecular Interactions

The crystal structure of S,S-Diphenylsulfilimine monohydrate is characterized by an extensive network of hydrogen bonds. The N-H group of the sulfilimine and the water molecules act as hydrogen bond donors, while the nitrogen atom of the sulfilimine and the oxygen atom of the water molecule act as acceptors. These interactions create a robust three-dimensional supramolecular architecture. Specifically, the N–H units and the waters of crystallization form extended hydrogen-bonded arrays.[3][4] This intricate network of non-covalent interactions is crucial in stabilizing the crystal lattice and dictates many of the material's bulk properties.

Experimental Section: Synthesis and Characterization

The synthesis and characterization of S,S-Diphenylsulfilimine monohydrate require careful execution of experimental protocols to ensure high purity and crystallinity. This section provides a detailed methodology based on established procedures.

Synthesis of S,S-Diphenylsulfilimine Monohydrate

The synthesis of S,S-Diphenylsulfilimine can be achieved through the oxidation of diphenyl sulfide in the presence of an aminating agent. A representative procedure is outlined below. It is important to note that while the primary reference by Elsegood et al. details the crystallographic analysis, a more general synthetic approach is described in the broader chemical literature for sulfilimine preparation.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of diphenyl sulfide in a suitable solvent such as methanol, add an aminating agent like O-Mesitylenesulfonylhydroxylamine (MSH). The reaction is typically carried out at room temperature with stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then subjected to a workup procedure, which may involve extraction and washing, to remove byproducts and unreacted starting materials.

-

Isolation and Purification: The crude product is then purified. Recrystallization is the preferred method to obtain crystalline S,S-Diphenylsulfilimine monohydrate.

Caption: Interrelation of analytical techniques for characterization.

This is the definitive method for determining the three-dimensional crystal structure. A suitable single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays is collected. The data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound in solution. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

-

¹H NMR: The spectrum would be expected to show multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the phenyl protons and a broad singlet for the N-H proton. The water of hydration may also be observable as a broad singlet.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl rings.

FTIR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for S,S-Diphenylsulfilimine monohydrate would include:

-

N-H stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

C=C stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the phenyl rings.

-

S=N stretch: A band in the 900-1000 cm⁻¹ region.

-

O-H stretch: A broad band due to the water of hydration, typically in the 3200-3600 cm⁻¹ range, which may overlap with the N-H stretch.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compound and to characterize the dehydration process. [5][6]

-

TGA: A TGA thermogram would show a weight loss corresponding to the loss of one water molecule upon heating. This allows for the quantification of the water of hydration. [7][8]The decomposition of the anhydrous compound would be observed at higher temperatures.

-

DSC: A DSC thermogram would show an endothermic peak corresponding to the dehydration process. [9][10]The melting point of the anhydrous compound would also be observed as an endothermic event.

Applications and Future Directions

The well-defined structure of S,S-Diphenylsulfilimine monohydrate makes it a reliable starting material for a variety of chemical transformations. Its primary application lies in its use as a precursor for the synthesis of more complex molecules, particularly N-functionalized sulfilimines. The N-H bond can be readily derivatized, allowing for the introduction of a wide range of substituents.

The insights gained from the crystal structure of this monohydrate can inform the design of new solid-state materials with specific properties. For instance, the hydrogen bonding network could be exploited in the development of co-crystals and other supramolecular assemblies. Furthermore, understanding the dehydration process is critical for formulation and storage considerations in pharmaceutical and materials science applications.

Future research may focus on the synthesis and crystallographic characterization of derivatives of S,S-Diphenylsulfilimine to explore the effects of different substituents on the crystal packing and solid-state properties. Additionally, computational studies could be employed to further probe the nature of the intermolecular interactions and to predict the properties of related materials.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of S,S-Diphenylsulfilimine monohydrate. Through a detailed examination of its molecular and crystal structure, elucidated by single-crystal X-ray diffraction, we have highlighted the crucial role of hydrogen bonding in defining its solid-state architecture. The provided experimental protocols for its synthesis, crystallization, and characterization serve as a valuable resource for researchers in the field. A thorough understanding of the structure-property relationships of this versatile compound will undoubtedly pave the way for its expanded application in organic synthesis, drug discovery, and materials science.

References

-

Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202–206. [Link]

-

Sulfilimine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Loughborough University. (n.d.). Journal Articles. Retrieved January 18, 2026, from [Link]

-

Loughborough University. (n.d.). Journal Articles. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) overlay of channel hydrates. Retrieved January 18, 2026, from [Link]

-

Barbour, L. J., & Venter, M. W. (2023). Dehydration of a crystal hydrate at subglacial temperatures. Nature Communications, 14(1), 2095. [Link]

-

Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202-206. [Link]

-

Claridge, R. P., Millar, R. W., Sandall, J. P. B., & Thompson, C. (1999). Preparation of a Series of N-Aryl-S,S-diphenylsulfilimines by Nucleophilic Attack of S,S-Diphenyl- sulfilimine on Activated Hal. Journal of Chemical Research, Synopses, (7), 436-437. [Link]

-

Tanaka, M., Mochizuki, A., & Ishii, N. (2000). Cold crystallization of water in hydrated poly(2-methoxyethyl acrylate) (PMEA). Polymer International, 49(12), 1705-1708. [Link]

-

Maeda, H., Yamauchi, K., & Ohmura, R. (2004). Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. The Journal of Physical Chemistry B, 108(20), 7071-7077. [Link]

-

ResearchGate. (n.d.). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved January 18, 2026, from [Link]

-

Scalisi, S. L., et al. (2024). Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. Minerals, 14(5), 498. [Link]

-

ChemRxiv. (2023). Redox-Neutral Synthesis of Sulfilimines through the S-Alkylation of Sulfenamides. [Link]

-

Seiko Instruments Inc. (n.d.). Measuring Crystal Water in Hydrates by Thermogravimetry. Retrieved January 18, 2026, from [Link]

-

Vediyal Vagupparai (Chemistry Classroom). (2023, June 12). Water of hydration in CuSO4.5H2O.A Thermogravimetric analysis( TGA) based numerical [Video]. YouTube. [Link]

Sources